Dibenzo[a,j]naphthacene
Overview
Description
Dibenzo[a,j]naphthacene is a chemical compound with the formula C26H16 . It is a polycyclic aromatic hydrocarbon .
Molecular Structure Analysis
The molecular structure of Dibenzo[a,j]naphthacene is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Physical And Chemical Properties Analysis
Dibenzo[a,j]naphthacene has a molecular weight of 328.4052 . Other physical and chemical properties are not directly mentioned in the available sources.Scientific Research Applications
Synthesis and Liquid Crystalline Properties
Dibenzo[a,j]naphthacene has been extensively studied for its synthesis methods and properties as a liquid crystal. Kumar and Naidu (2001) described a regiospecific synthesis method involving palladium-catalyzed cross-coupling of arylboronic acids followed by photochemical cyclization, creating dibenzo[fg,op]naphthacene discotics, a variant of dibenzo[a,j]naphthacene (Kumar & Naidu, 2001). In 2013, He et al. reported on board-like dibenzo[fg,op]naphthacenes, highlighting their ability to form one-dimensional belt-like structures and exhibit smectic liquid crystal phases (He et al., 2013).
Chemical Structure and Aggregation
Cheng and Fu (2007) synthesized tetramethoxy substituted dibenzo[fg,op]naphthacene, focusing on its X-ray structure and aggregation effect in solvent (Cheng & Fu, 2007). This research is vital for understanding the molecular arrangement and behavior of dibenzo[a,j]naphthacene derivatives in different environments.
Photolytic Synthesis
SatoTakeo et al. (1971) explored the application of photo-aryl coupling reactions for the synthesis of dibenzo[fg,op]naphthacene. They developed reactions such as photocyclodehydrogenation and photolytic reactions of iodoarenes for this purpose, showcasing the versatility of photochemical methods in creating complex polycyclic aromatic hydrocarbons (SatoTakeo et al., 1971).
Electronic and Spin Properties
Cohen et al. (1990) conducted a study on the charge and spin distribution in dibenzo[a,c]naphthacene ions, providing insight into the electronic structure of such compounds. Their findings on the π-charge and π-spin distributions are crucial for understanding the electronic properties of dibenzo[a,j]naphthacene and similar compounds (Cohen et al., 1990).
Safety And Hazards
properties
IUPAC Name |
hexacyclo[12.12.0.03,12.04,9.016,25.017,22]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16/c1-3-7-23-17(5-1)9-11-19-13-22-16-26-20(14-21(22)15-25(19)23)12-10-18-6-2-4-8-24(18)26/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWNFCVLJZXKCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C5C=CC6=CC=CC=C6C5=C4)C=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177224 | |
Record name | Dibenzo(a,j)naphthacene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzo[a,j]naphthacene | |
CAS RN |
227-04-3 | |
Record name | Dibenzo(a,j)naphthacene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000227043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzo(a,j)naphthacene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIBENZO(A,J)NAPHTHACENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MML5D3EP3K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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